Cas no 185346-09-2 (2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine)

2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
- 2,6-Bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl]pyridine
- (3aS,3'aS,8aR,8'aR)-2,2'-(2,6-Pyridinediyl)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
- aR*,8'
- INDENYL-PYBOX
- (-)-2,6-BIS[2-{3AS-(2(3'AR*,8'AS*),3AΑ,8AΑ)-3A,8A-DIHYDRO-8H-INDENO[1,2-D]OXAZOLE}]PYRIDINE
- (3aS,8aR)-in-pybox
- Dimethlyammonium dichlorotri(μ-chloro)bis[(S)-(−)-2,2′-bis(dip-tolylphosphino)1,1′-binaphthyl]diruthenate(ΙΙ)
- ΙaR*,8'(3aS,8aR)-in-pybox
- 2,6-Bis[(3aS,8aR)-(-)-8H-indeno[1,2-d]oxazolin-2-yl)]pyridine
- (3aS,3'aS,8aR,8'aR)-2,2'-(2,6-pyridinediyl)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole
- (-)-2,6-Bis[2-{3aS-(2(3'2,6-BIS((3AS,8AR)-8H-INDENO(1,2-D)OXAZO&
- aS*),3aα,8aα)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole}]pyridine
- (-)-2,6-Bis[2-{3aS-(2(3aR*,8aS*),3Aalpha:,8Aalpha:)-3a,8a-Dihydro-8H-Indeno[1,2-d]Oxazole}]Pyridine
- 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine
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- MDL: MFCD05861599
- インチ: InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1
- InChIKey: BZSJUFJXCHHRHW-LUKWVAJMSA-N
- ほほえんだ: C1[C@H]2OC(=N[C@H]2C2=CC=CC=C12)C1=CC=CC(=N1)C1=N[C@@H]2[C@@H](CC3=CC=CC=C23)O1
計算された属性
- せいみつぶんしりょう: 393.14800
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 15.6
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 276-281 °C
- PSA: 56.07000
- LogP: 2.83840
- 光学活性: [α]20/D -375°, c = 1 in dichloromethane (typical)
- ひせんこうど: -364.0° (c 1.04, CH2Cl2)
- ようかいせい: 使用できません
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H413
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
- リスク用語:R36/37/38
- セキュリティ用語:S26-36/37/39
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB152859-5 g |
(-)-2,6-Bis[2-{3aS-(2(3'aR*,8'aS*),3a,8a)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole}]pyridine, 97%; . |
185346-09-2 | 97% | 5 g |
€660.00 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 07-0280-1g |
(-)-2,6-Bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl]pyridine, min. 97% Indenyl-PYBOX |
185346-09-2 | min. 97% | 1g |
¥ 10245 | 2022-04-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S854138-100mg |
(3aS,3'aS,8aR,8'aR)-2,2'-(2,6-Pyridinediyl)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] |
185346-09-2 | ≥98%,99%e.e. | 100mg |
¥517.50 | 2022-08-31 | |
BAI LING WEI Technology Co., Ltd. | 554626-250MG |
2,6-Bis[(3aS,8aR)-(-)-8H-indeno[1,2-d]oxazolin-2-yl)]pyridine, 95% |
185346-09-2 | 95% | 250MG |
¥ 1425 | 2022-04-26 | |
ChemScence | CS-W008391-250mg |
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine |
185346-09-2 | ≥98.0% | 250mg |
$36.0 | 2022-04-27 | |
abcr | AB152859-250 mg |
(-)-2,6-Bis[2-{3aS-(2(3'aR*,8'aS*),3a,8a)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole}]pyridine, 97%; . |
185346-09-2 | 97% | 250 mg |
€110.20 | 2023-07-20 | |
eNovation Chemicals LLC | D236609-5g |
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine |
185346-09-2 | 95% | 5g |
$1850 | 2024-08-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138405-1g |
(-)-2,6-Bis[2-{3aS-(2(3'aR*,8'aS*),3aα,8aα)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole}]pyridine |
185346-09-2 | 1g |
¥2,158.60 | 2021-05-21 | ||
Alichem | A029184087-1g |
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine |
185346-09-2 | 98% | 1g |
$274.23 | 2023-09-02 | |
TRC | B076675-250mg |
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine |
185346-09-2 | 250mg |
$ 530.00 | 2022-06-07 |
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridineに関する追加情報
Compound CAS No 185346-09-2: 2,6-Bis((3aS,8aR)-8,8a-Dihydro-3aH-Indeno[1,2-d]oxazol-2-yl)Pyridine
The compound CAS No 185346-09-2, also known as 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine, is a highly specialized organic molecule with significant potential in advanced materials science and pharmaceutical research. This compound belongs to the class of heterocyclic compounds, which are widely recognized for their unique electronic properties and structural versatility. The molecule's structure features a pyridine ring substituted at the 2 and 6 positions with indeno[1,2-d]oxazole moieties, which are themselves fused bicyclic systems combining aromaticity with heteroatom functionality.
Recent studies have highlighted the importance of such compounds in the development of high-performance organic semiconductors and light-emitting materials. The indeno[1,2-d]oxazole group is particularly noted for its ability to act as an electron-deficient moiety, facilitating charge transport and improving device efficiency in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have demonstrated that the incorporation of such groups into pyridine frameworks can significantly enhance the molecule's stability under thermal and photochemical conditions, making it a promising candidate for next-generation electronic devices.
In addition to its electronic properties, CAS No 185346-09-2 has shown potential in the field of bioorganic chemistry. The compound's unique structure allows for interactions with biological systems at the molecular level, making it a valuable tool in drug discovery and bioassay development. Recent findings suggest that this compound may exhibit modulatory effects on ion channels and receptor-ligand interactions, opening new avenues for therapeutic applications.
The synthesis of CAS No 185346-09-2 involves a multi-step process that combines principles from both organic synthesis and stereochemistry. The construction of the indeno[1,2-d]oxazole ring system requires precise control over reaction conditions to ensure the correct stereochemistry at the 3aS and 8aR positions. This is critical for maintaining the compound's desired electronic properties and biological activity. Advanced techniques such as cross-coupling reactions and stereocontrolled cyclizations have been employed to achieve high yields and purity levels.
From an environmental standpoint, the compound's synthesis has been optimized to minimize waste generation and energy consumption. Green chemistry principles have been integrated into the production process, ensuring that the synthesis of CAS No 185346-09-2 aligns with sustainable development goals while maintaining high standards of quality and performance.
In conclusion, CAS No 185346-09-2: 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine represents a cutting-edge advancement in organic chemistry with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as a versatile building block for advanced materials and biologically active compounds. As research continues to uncover new properties and applications for this compound, it is poised to play a pivotal role in shaping future innovations in science and technology.
185346-09-2 (2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno1,2-doxazol-2-yl)pyridine) 関連製品
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